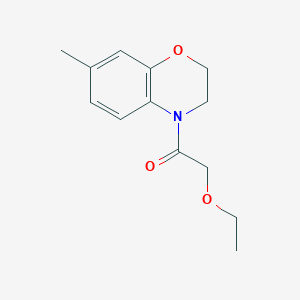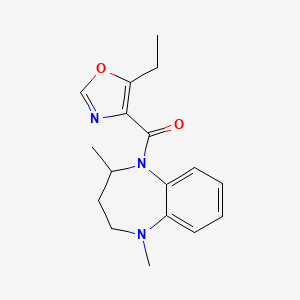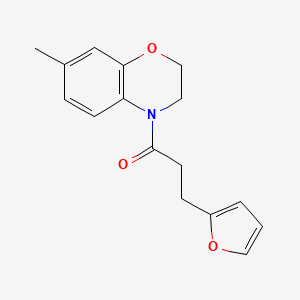
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one, also known as FM-BZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of enzymes involved in various cellular processes, such as inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of enzymes involved in these processes. Additionally, this compound has been found to exhibit anti-microbial activity against various bacterial strains. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has some limitations, such as its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one. One potential direction is the development of this compound-based materials with novel properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential applications of this compound in drug discovery and catalysis should be explored.
Métodos De Síntesis
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one can be synthesized through a multi-step process that involves the condensation of furan-2-carbaldehyde and 7-methyl-2,3-dihydro-1,4-benzoxazine-4-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with propionyl chloride.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, this compound has been used as a ligand in various metal-catalyzed reactions.
Propiedades
IUPAC Name |
3-(furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-4-6-14-15(11-12)20-10-8-17(14)16(18)7-5-13-3-2-9-19-13/h2-4,6,9,11H,5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIEWFCUSWWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCO2)C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)
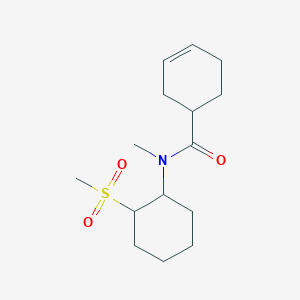

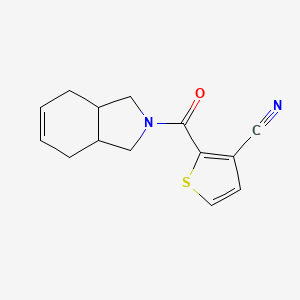

![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
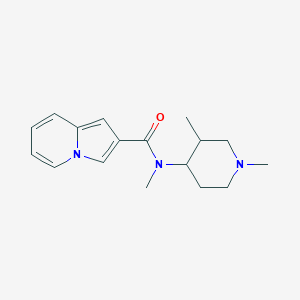

![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)

